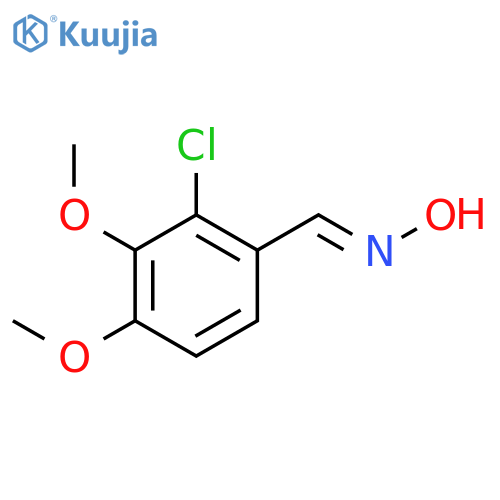Cas no 857521-63-2 (2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME)

857521-63-2 structure
商品名:2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME
CAS番号:857521-63-2
MF:C9H10ClNO3
メガワット:215.633601665497
MDL:MFCD18850423
CID:4244485
2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 2-chloro-3,4-dimethoxy-, oxime
- 2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME
-
- MDL: MFCD18850423
2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8569784-1.0g |
2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME |
857521-63-2 | 95% | 1.0g |
$0.0 | 2022-12-15 | |
| Enamine | EN300-8569784-1g |
2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME |
857521-63-2 | 95% | 1g |
$0.0 | 2023-09-02 |
2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
857521-63-2 (2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 503537-97-1(4-bromooct-1-ene)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
